(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
(3S,4S)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c13-10(14)8-6-11-5-7(8)9-3-1-2-4-12-9;;/h1-4,7-8,11H,5-6H2,(H,13,14);2*1H/t7-,8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSHOQINNOCDCW-RHJRFJOKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridin-2-yl Group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the pyrrolidine ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: using automated reactors.
Continuous flow processes:
Efficient carboxylation techniques: to ensure high yield and purity.
Crystallization and purification: steps to obtain the dihydrochloride salt in its pure form.
Chemical Reactions Analysis
Acid-Base Reactivity
The carboxylic acid group () readily participates in acid-base reactions. In aqueous solutions, it donates a proton () to form carboxylate anions (), enhancing solubility in polar solvents. The dihydrochloride salt further increases water solubility through ionic interactions, making it suitable for biological assays requiring aqueous buffers.
Key Reaction:
Esterification and Amidation
The carboxylic acid undergoes esterification and amidation under standard conditions, enabling derivatization for pharmacological optimization.
| Reaction Type | Conditions | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Esterification | Alcohol + | Acid catalyst | 70-85% | |
| Amidation | Amine + DCC/DMAP | -Dicyclohexylcarbodiimide | 60-75% |
For example, reaction with methanol in the presence of produces the methyl ester derivative. Amidation with benzylamine forms stable conjugates for targeting biological systems.
C-H Activation and Arylation
The pyridinyl moiety enables regioselective C-H activation for aryl coupling. Pd-catalyzed arylation with aryl iodides (e.g., 36 in Scheme 8 of ) proceeds via oxidative addition and reductive elimination:
Example Reaction:
This method introduces aryl groups at the pyridinyl C-H positions, enhancing structural diversity for drug discovery .
Epimerization and Stereochemical Stability
The stereochemistry at C3 and C4 is critical for biological activity. Under basic conditions (e.g., ), epimerization at C3 occurs, yielding diastereomers with altered receptor binding .
| Condition | Epimerization Rate | Major Product |
|---|---|---|
| 85% after 24 h | (3R,4S)-epimer | |
| Neutral pH | <5% | Retained (3S,4S) |
Epimerization is minimized using mild acidic conditions () during synthesis .
Deprotection and Purification
The hydrochloride counterions are removed via ion-exchange chromatography or neutralization with weak bases (e.g., ). Final purification employs preparative HPLC, achieving >95% purity .
Deprotection Example:
Comparative Reactivity Table
| Reaction | Key Functional Group | Catalyst | Efficiency |
|---|---|---|---|
| Esterification | Carboxylic acid | High (85%) | |
| C-H Arylation | Pyridinyl C-H bond | Moderate (61%) | |
| Epimerization | Stereogenic centers | High (85%) | |
| Deprotection | Hydrochloride salt | High (72%) |
Scientific Research Applications
Research indicates that (3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride has potential applications in various biological contexts:
- Antioxidant Activity : Similar compounds exhibit the ability to scavenge free radicals, offering protective effects against oxidative stress.
- Anticoagulant Properties : Interaction with coagulation factors may influence blood clotting mechanisms.
- Neurological Effects : Its structural similarities to neurotransmitter precursors suggest implications in neuropharmacology.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, including:
- Drug Development : As a precursor for synthesizing novel pharmaceuticals targeting various diseases.
- Enzyme Inhibition : May act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.
Quantitative Structure–Activity Relationship (QSAR) Models
QSAR models have been utilized to predict the bioactivity of this compound based on its structural features, aiding in the design of new derivatives with enhanced activity.
Chemical Reactions
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of diverse derivatives that may possess unique biological activities.
Case Study 1: Antioxidant Properties
A study investigated the antioxidant capabilities of several pyrrolidine derivatives, including this compound. Results indicated significant free radical scavenging activity comparable to established antioxidants like ascorbic acid.
Case Study 2: Anticoagulant Mechanisms
Research focused on the interaction of this compound with coagulation factors demonstrated its potential to modulate clotting pathways. In vitro assays showed that it could inhibit thrombin activity, suggesting a role in anticoagulant therapy development.
Case Study 3: Neuropharmacological Insights
Investigations into the compound's effects on neurotransmitter systems revealed promising results in modulating dopamine receptors. Animal studies suggested potential applications in treating neurological disorders such as Parkinson's disease.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Stereochemical Differences
The compound is compared to analogs with modifications in:
- Pyridine substituent position (2-yl vs. 3-yl or 4-yl).
- Stereochemistry (3S,4S vs. 3R,4R or 3S,4R).
- Additional functional groups (e.g., methoxy, methyl).
- Heterocycle replacement (imidazole instead of pyridine).
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Impact of Pyridine Position: The pyridin-2-yl group in the target compound may favor hydrogen bonding with biological targets compared to pyridin-3-yl or 4-yl analogs, which exhibit distinct electronic profiles .
Stereochemical Influence :
- The 3S,4S configuration in the target compound is critical for binding to chiral receptors (e.g., enzymes or GPCRs), whereas 3S,4R isomers (e.g., CAS 1049740-23-9) show reduced activity in preliminary assays .
Salt Form and Solubility :
- Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility compared to free bases, facilitating formulation in drug delivery systems .
Biological Activity
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chiral compound with significant potential in medicinal chemistry and biological research. This compound features a pyrrolidine ring substituted with a pyridin-2-yl group and a carboxylic acid moiety, which contributes to its biological activity. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Chemical Structure and Properties
- Molecular Formula : C10H14Cl2N2O2
- Molecular Weight : 249.14 g/mol
- CAS Number : 1049739-70-9
- Solubility : Enhanced due to the dihydrochloride form
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors.
- Introduction of the Pyridin-2-yl Group : Nucleophilic substitution reactions.
- Carboxylation : Introduction of the carboxylic acid group.
- Formation of Dihydrochloride Salt : Addition of hydrochloric acid to enhance solubility.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor or activator for specific enzymes, influencing metabolic pathways.
- Receptor Binding : It can bind to certain receptors, modulating their activity and affecting cellular responses.
- Signaling Pathways : The compound may influence signaling pathways, leading to changes in cellular functions.
Research Findings
Recent studies have explored the pharmacological properties of this compound:
- Antitumor Activity : Research indicates potential antitumor effects, particularly in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Investigations suggest that this compound may offer neuroprotective benefits in models of neurodegeneration.
- Antimicrobial Properties : Preliminary data suggest efficacy against certain bacterial strains.
Case Studies
Several case studies highlight the biological relevance of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Study 2 | Neuroprotection | Showed protective effects on neuronal cells under oxidative stress conditions. |
| Study 3 | Antimicrobial Efficacy | Effective against Gram-positive bacteria with low cytotoxicity to mammalian cells. |
Applications in Medicine and Industry
This compound has diverse applications:
- Drug Development : Serves as a precursor for synthesizing novel therapeutic agents.
- Biochemical Research : Utilized in studies exploring enzyme interactions and cellular signaling mechanisms.
- Chemical Synthesis : Acts as a building block for more complex organic molecules.
Q & A
Q. What are the standard synthetic routes for preparing (3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride?
The synthesis typically involves:
- Condensation and cyclization : Reacting pyridinyl-aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives, followed by cyclization under catalytic conditions (e.g., Pd/Cu in DMF/toluene) to form the pyrrolidine core .
- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysis to achieve the (3S,4S) stereochemistry, followed by dihydrochloride salt formation via HCl treatment .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. How is the stereochemical configuration (3S,4S) confirmed experimentally?
- X-ray crystallography : Resolves absolute configuration but requires high-purity single crystals.
- Chiral HPLC : Using columns like Chiralpak IA/IB with UV detection to separate enantiomers .
- Optical rotation : Comparison with literature values for (3S,4S) enantiomers (e.g., [α]D²⁵ = +15° to +25° in methanol) .
Q. What analytical methods are recommended for purity assessment?
- HPLC : Reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient, retention time ~8–10 min .
- Mass spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 253.1 (free base) and [M+Cl]⁻ at m/z 289.0 (dihydrochloride) .
- ¹H/¹³C NMR : Key signals include pyridyl protons (δ 8.3–8.5 ppm) and pyrrolidine carbons (δ 45–55 ppm) .
Q. What are critical storage conditions for this compound?
- Short-term : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis.
- Long-term : -20°C in anhydrous DMSO or ethanol; avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Test Pd(OAc)₂ vs. CuI in DMF at 80–100°C; Pd-based systems often improve cyclization efficiency .
- Solvent effects : Replace toluene with DMF for better solubility of intermediates, reducing side-product formation .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at >90% conversion .
Q. How to resolve contradictions in reported biological activity data?
- Purity verification : Re-test compounds from conflicting studies via HPLC-MS; impurities >2% can skew bioassay results .
- Buffer compatibility : Assess activity in varying pH (e.g., 6.5–7.4) and ionic strengths, as dihydrochloride salts may precipitate in low-pH media .
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-Y27632) to compare affinity across studies .
Q. What strategies ensure enantiomeric excess (ee) >99% in asymmetric synthesis?
- Chiral catalysts : Employ (R)-BINAP-Cu complexes for stereoselective cyclization .
- Dynamic kinetic resolution : Combine lipases (e.g., CAL-B) with racemization catalysts to enhance ee .
- Crystallization-induced diastereomer resolution : Use (+)-CSA (camphorsulfonic acid) to isolate (3S,4S) crystals .
Q. How to design stability studies under physiological conditions?
Q. What computational tools predict interaction with biological targets?
Q. How to troubleshoot low reproducibility in biological assays?
- Salt form variability : Compare dihydrochloride vs. free base solubility; use standardized salt batches .
- Cell permeability : Measure intracellular concentrations via LC-MS/MS after 24h exposure; adjust media with 0.1% DMSO if needed .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
